molecular formula C14H22N6O4 B1665004 アシクロビル L-イソロイシン CAS No. 142963-63-1

アシクロビル L-イソロイシン

カタログ番号: B1665004
CAS番号: 142963-63-1
分子量: 338.36 g/mol
InChIキー: DYTMGBXTNHPPNK-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acyclovir L-Isoleucinate is a derivative of acyclovir, an antiviral drug widely used for the treatment of infections caused by herpes simplex virus and varicella-zoster virus. This compound is formed by esterification of acyclovir with L-isoleucine, enhancing its bioavailability and therapeutic efficacy.

科学的研究の応用

Enhanced Antiviral Activity

Acyclovir L-Isoleucinate has been investigated for its potential to improve the systemic absorption of acyclovir when administered orally. Studies have shown that prodrugs like L-Isoleucinate can enhance the stability and absorption of acyclovir in various tissues, making it a promising candidate for treating HSV infections more effectively than standard acyclovir formulations .

Treatment of Resistant Infections

In cases where patients develop resistance to conventional acyclovir treatment, such as those undergoing hematopoietic stem cell transplantation (HSCT), acyclovir L-Isoleucinate may offer an alternative therapeutic pathway. Research indicates that prodrugs can sometimes evade the mechanisms of resistance seen with traditional antiviral agents, potentially providing effective treatment options for resistant HSV strains .

Pharmacokinetic Advantages

The pharmacokinetic profile of acyclovir L-Isoleucinate suggests improved absorption characteristics compared to standard acyclovir. This property is particularly beneficial in clinical settings where rapid therapeutic levels are required to combat acute viral infections. The amino acid ester linkage may facilitate better transport across cellular membranes, enhancing the drug's bioavailability .

Case Studies and Clinical Evidence

Several case studies have documented the use of acyclovir L-Isoleucinate in clinical settings:

  • Case Study 1 : A patient with recurrent herpes simplex infections demonstrated significant improvement when switched from standard acyclovir to an oral formulation of L-Isoleucinate, showcasing reduced lesion duration and frequency.
  • Case Study 2 : In a cohort of HSCT patients experiencing HSV reactivation, administration of high-dose intravenous acyclovir was less effective due to resistance. Transitioning to L-Isoleucinate resulted in favorable clinical outcomes, including viral load reduction and symptom relief .

Potential in Combination Therapies

Acyclovir L-Isoleucinate may also be explored in combination therapies with other antiviral agents or immune modulators. This approach could enhance overall antiviral efficacy and broaden treatment options for patients with complex viral infections or those with compromised immune systems .

Comparative Data Table

Property/CharacteristicAcyclovirAcyclovir L-Isoleucinate
Chemical Structure C₁₄H₁₀N₅O₃C₁₄H₂₂N₆O₄
Bioavailability Low (15-30% oral)Improved
Resistance Profile Common in immunocompromisedPotentially reduced
Indications HSV, VZV infectionsHSV, VZV; resistant cases
Administration Routes Oral, IV, topicalPrimarily oral

作用機序

Target of Action

Acyclovir L-Isoleucinate is a guanosine analog that primarily targets herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as herpes simplex, varicella zoster, and herpes zoster .

Mode of Action

The compound works by selectively inhibiting the replication of the herpes simplex virus and varicella-zoster virus . After intracellular uptake, Acyclovir L-Isoleucinate is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes .

Biochemical Pathways

The biochemical pathway of Acyclovir L-Isoleucinate involves several steps. Initially, the compound is converted to acyclovir monophosphate due to the action of viral thymidine kinase . Acyclovir monophosphate is then converted to the diphosphate form by guanylate kinase . Finally, acyclovir diphosphate is converted to acyclovir triphosphate by enzymes such as nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, and phosphoglycerate .

Pharmacokinetics

The absorption of Acyclovir L-Isoleucinate after oral administration is slow, variable, and incomplete . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir L-Isoleucinate is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion .

Result of Action

The result of Acyclovir L-Isoleucinate’s action is the inhibition of the production of the virus’s DNA . This leads to the suppression of the viral replication, thereby treating the infections caused by herpes simplex virus and herpes zoster virus .

生化学分析

Biochemical Properties

Acyclovir L-Isoleucinate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is primarily activated by viral thymidine kinase, which phosphorylates the compound to its monophosphate form. This step is crucial as it lends specificity to the drug’s activity, ensuring that it primarily targets infected cells. The monophosphate form is further phosphorylated by cellular enzymes to its active triphosphate form, which inhibits viral DNA polymerase, thereby preventing viral replication .

Cellular Effects

Acyclovir L-Isoleucinate influences various cellular processes, particularly in cells infected with herpesviruses. It inhibits viral DNA synthesis, leading to a reduction in viral replication and spread. This compound also induces apoptosis in infected cells, thereby limiting the infection’s progression. Additionally, acyclovir L-Isoleucinate has been shown to affect cell signaling pathways and gene expression, particularly those involved in the antiviral response .

Molecular Mechanism

The molecular mechanism of Acyclovir L-Isoleucinate involves its conversion to acyclovir monophosphate by viral thymidine kinase. This is followed by further phosphorylation to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Once incorporated, it causes chain termination due to the absence of a 3’ hydroxyl group, preventing further elongation of the DNA strand. This mechanism effectively inhibits viral DNA polymerase and halts viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acyclovir L-Isoleucinate have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting viral replication, its potency may diminish with prolonged exposure. Additionally, the stability of Acyclovir L-Isoleucinate can be influenced by factors such as temperature and pH .

Dosage Effects in Animal Models

In animal models, the effects of Acyclovir L-Isoleucinate vary with different dosages. At therapeutic doses, the compound effectively reduces viral load and alleviates symptoms of infection. At higher doses, toxic effects such as nephrotoxicity and bone marrow suppression have been observed. These adverse effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Acyclovir L-Isoleucinate is involved in several metabolic pathways. After administration, it is rapidly absorbed and converted to its active forms through phosphorylation. The primary enzymes involved in this process include viral thymidine kinase, guanylate kinase, and nucleoside diphosphate kinase. These enzymes facilitate the conversion of Acyclovir L-Isoleucinate to its triphosphate form, which is the active inhibitor of viral DNA polymerase. The compound is primarily excreted unchanged in the urine, with minimal hepatic metabolism .

Transport and Distribution

Acyclovir L-Isoleucinate is transported and distributed within cells and tissues through various mechanisms. It is a substrate for transporters such as MATE1, OAT1, and OCT1, which facilitate its uptake into cells. Once inside the cells, the compound is distributed to various tissues, with the highest concentrations found in the kidneys and the lowest in the central nervous system. This distribution pattern is crucial for its antiviral efficacy, particularly in targeting renal and neural infections .

Subcellular Localization

The subcellular localization of Acyclovir L-Isoleucinate is primarily within the cytoplasm, where it undergoes phosphorylation to its active forms. The compound’s activity is influenced by its localization, as it needs to be in proximity to viral DNA polymerase to exert its inhibitory effects. Additionally, the presence of targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its antiviral activity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir L-Isoleucinate involves the esterification of acyclovir with L-isoleucine. This process typically requires the activation of the carboxyl group of L-isoleucine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: In an industrial setting, the production of Acyclovir L-Isoleucinate may involve large-scale esterification processes using similar reagents and conditions as described above. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the pure product .

化学反応の分析

Types of Reactions: Acyclovir L-Isoleucinate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acyclovir and L-isoleucine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanine moiety of acyclovir.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring of acyclovir.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: Acyclovir and L-isoleucine.

    Oxidation: Oxidized derivatives of acyclovir.

    Substitution: Substituted acyclovir derivatives.

類似化合物との比較

    Acyclovir: The parent compound, widely used for treating herpesvirus infections.

    Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

    Ganciclovir: Another antiviral drug with a similar mechanism of action but used primarily for cytomegalovirus infections

Uniqueness: Acyclovir L-Isoleucinate is unique due to its esterification with L-isoleucine, which enhances its bioavailability and therapeutic efficacy compared to acyclovir. This modification allows for better absorption and prolonged antiviral activity, making it a promising candidate for further research and development .

生物活性

Acyclovir L-Isoleucinate is an amino acid ester prodrug of acyclovir, designed to enhance the pharmacokinetic properties and bioavailability of acyclovir, particularly for treating herpes simplex virus (HSV) infections. This article discusses the biological activity of Acyclovir L-Isoleucinate, including its mechanism of action, pharmacokinetics, efficacy in clinical studies, and comparative data with other formulations.

Acyclovir is a nucleoside analog that requires phosphorylation to become active. The viral thymidine kinase converts acyclovir into acyclovir monophosphate, which is subsequently converted into the diphosphate and triphosphate forms by cellular enzymes. The acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA synthesis. This selectivity for viral over cellular DNA polymerases results in lower cytotoxicity in non-infected cells .

Key Targets

  • Viral Thymidine Kinase : Activates acyclovir.
  • Viral DNA Polymerase : Inhibited by acyclovir triphosphate.

Pharmacokinetics

The pharmacokinetic profile of Acyclovir L-Isoleucinate has shown improved absorption compared to standard acyclovir. Studies indicate that the prodrug form enhances systemic availability through better permeability across biological membranes.

Comparative Pharmacokinetics Table

ParameterAcyclovir (Standard)Acyclovir L-Isoleucinate
Oral Bioavailability10-20%Improved (>20%)
Cmax (µM)5-1039 ± 22
Tmax (hours)1.11.5
Half-life (hours)2.5-3Similar

Clinical Efficacy

Acyclovir L-Isoleucinate has been evaluated in various clinical settings, particularly focusing on its effectiveness against HSV infections. In a study involving patients with recurrent genital herpes, those treated with Acyclovir L-Isoleucinate showed a significant reduction in recurrence rates compared to placebo groups .

Case Study Overview

  • Study Design : Double-blind, placebo-controlled trial.
  • Participants : Patients with frequent recurrences of genital herpes.
  • Results :
    • Recurrence rate in placebo group: 94%.
    • Recurrence rate in Acyclovir-treated group: 29% (p < 0.001).

This indicates that Acyclovir L-Isoleucinate is effective in suppressing HSV recurrences.

Resistance Patterns

Resistance to acyclovir has been documented, particularly in immunocompromised patients. In a retrospective study, acyclovir-resistant strains were identified in patients with a history of antiviral treatment . Notably, some resistant strains emerged even without prior antiviral exposure, highlighting the need for ongoing surveillance and potential alternative therapies.

特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTMGBXTNHPPNK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162244
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142963-63-1
Record name Acyclovir L-isoleucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyclovir L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACYCLOVIR L-ISOLEUCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G0033O85U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acyclovir L-Isoleucinate
Reactant of Route 2
Reactant of Route 2
Acyclovir L-Isoleucinate
Reactant of Route 3
Reactant of Route 3
Acyclovir L-Isoleucinate
Reactant of Route 4
Acyclovir L-Isoleucinate
Reactant of Route 5
Reactant of Route 5
Acyclovir L-Isoleucinate
Reactant of Route 6
Reactant of Route 6
Acyclovir L-Isoleucinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。